molecular formula C9H12N2O2 B2789831 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1545012-38-1

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B2789831
CAS RN: 1545012-38-1
M. Wt: 180.207
InChI Key: WNBAVGRDNLLQMT-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, also known as THPP, is a heterocyclic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its potential use in treating various diseases.

Scientific Research Applications

Scaffold in Drug Research

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine system has been used as a scaffold in drug research . This structure is a key component of numerous biologically active compounds .

Synthesis of Differentiated Diamides

This compound has been used in the synthesis of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid . This process is part of a diversity-oriented library synthesis .

Inhibitors of Myeloid Cell Leukemia

3-carboxy-substituted 1,2,3,4-tetrahydroquinolines, which are structurally similar to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, have been found to inhibit myeloid cell leukemia .

Treatment of Autoimmune Diseases

4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid amides, which are structurally similar to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, have shown potential as agents for the treatment of autoimmune diseases .

Selective Removal of Perfluorooctanoic Acid (PFOA)

Surface molecularly imprinted polymers (MIPs) based on multi-walled carbon nanotubes (MWCNTs) have been prepared using PFOA as the template, acrylic amide (AAM) as the functional monomer, and ethylene glycol dimethacrylate (EGDMA) as the crosslinker agent . These MIPs have been used for the selective removal of PFOA .

Inhibition of Hepatitis B Virus (HBV)

In a study, a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP) compounds were found to effectively inhibit a wide range of nucleoside-resistant hepatitis B virus mutants . The lead compound 45 was able to inhibit HBV DNA viral load in an HBV AAV mouse model through oral administration .

properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-7-5-8(9(12)13)10-11(6)7/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBAVGRDNLLQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC(=NN12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

1545012-38-1
Record name 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
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